

Application in agrochemical synthesis (fungicides, herbicides)

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Compound of Interest

Compound Name: Cyclopropyl methyl ketone

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Application Notes and Protocols for Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and mode of action of select modern fungicides and herbicides. The included protocols and data are intended to serve as a guide for research and development in the agrochemical field.

Fungicide Synthesis and Applications

The development of novel fungicides is crucial for managing plant diseases and ensuring food security. Modern fungicide research focuses on identifying new molecular targets and developing synthetic routes that are efficient and environmentally benign. This section details the synthesis and biological activity of two notable fungicides, Hymexazol and Pyflubumide, and provides an overview of a novel class of fungicides targeting the High Osmolarity Glycerol (HOG) signaling pathway.

Hymexazol: A Systemic Soil Fungicide

Hymexazol is a systemic fungicide effective against soil-borne diseases caused by *Fusarium*, *Aphanomyces*, and *Pythium* species.^[1] Its mode of action involves the inhibition of nucleic acid synthesis in fungi.^[1]

Quantitative Data: Hymexazol Synthesis

Synthesis Method	Key Advantages	Yield (%)	Purity (%)	Throughput (Example)
Continuous Flow	Reduced reaction time, inhibited side reactions, improved safety.	86	99	1.7 kg in 3.5 hours
Batch (Water Phase)	Lower initial setup cost, well-established methodology.	>95 (crude)	95-98	Not specified

Experimental Protocol: Continuous Flow Synthesis of Hymexazol

This protocol is based on a developed continuous-flow process.[\[2\]](#)

Reagents and Solutions:

- Ethyl acetoacetate
- Hydroxylamine hydrochloride
- Sodium ethoxide in ethylene glycol
- Concentrated hydrochloric acid
- Chloroform (for extraction)

Equipment:

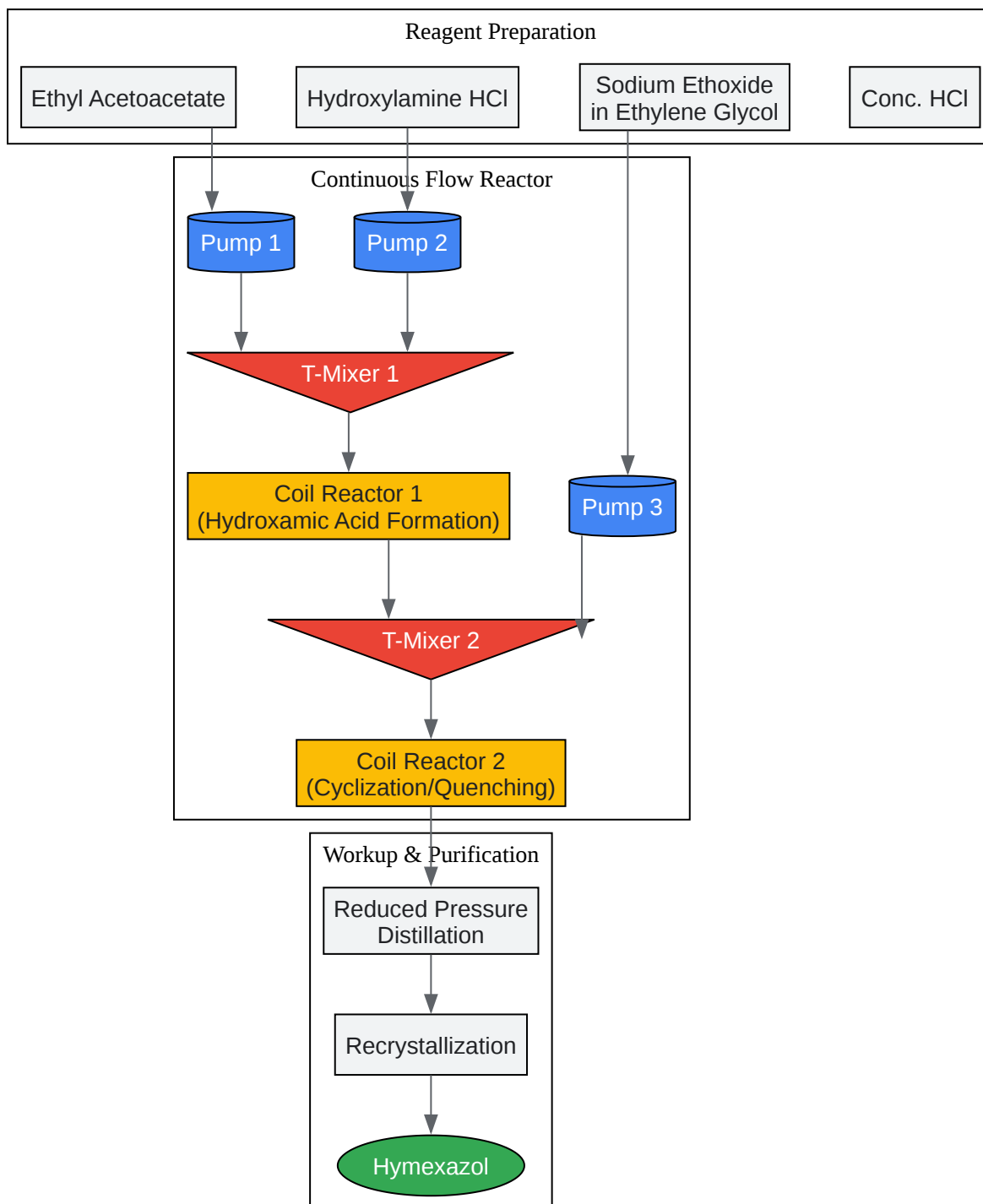
- Continuous flow reactor system with multiple pumps and T-mixers
- Coil reactors
- Back-pressure regulator

- Reduced pressure distillation apparatus
- Recrystallization setup

Procedure:

- Reaction Setup: Configure the continuous flow reactor system as depicted in the workflow diagram below.
- Pumping:
 - Pump ethyl acetoacetate and hydroxylamine hydrochloride solution through separate inlets to a T-mixer.
 - The combined stream is then mixed with a solution of sodium ethoxide in ethylene glycol in a second T-mixer to initiate the hydroxamic acid formation.
- First Reaction Coil: The reaction mixture flows through the first coil reactor where the formation of the hydroxamic acid intermediate occurs.
- Quenching: The output from the first reactor is mixed with concentrated hydrochloric acid in a third T-mixer to facilitate cyclization and quenching.
- Second Reaction Coil: The mixture then passes through a second coil reactor to complete the cyclization to Hymexazol.
- Workup and Purification:
 - The output from the second reactor is collected.
 - The product is extracted with chloroform.
 - The crude product is isolated through precipitation and centrifugation.
 - The final product is purified by reduced pressure distillation followed by recrystallization to yield Hymexazol with a purity of up to 99%.^[2]

Experimental Workflow: Continuous Flow Synthesis of Hymexazol



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Caption: Workflow for the continuous synthesis of Hymexazol.

Pyflubumide: A Novel Acaricide and Fungicide

Pyflubumide is a recently developed acaricide that also exhibits fungicidal properties.^{[3][4]} It acts as a mitochondrial complex II inhibitor.^{[3][5]} The synthesis of Pyflubumide involves a multi-step process starting from 3-isobutylaniline.^[5]

Quantitative Data: Biological Activity of Pyflubumide and Analogs

Compound	Target Pest/Pathogen	LC50 (mg a.i./L)
Pyflubumide	Panonychus citri	1 - 3
Analog 36	Panonychus citri	3 - 10
Analog 40	Panonychus citri	1 - 3
Analog 41	Panonychus citri	1 - 3

Experimental Protocol: Synthesis of Pyflubumide

This protocol is a generalized procedure based on available synthetic schemes.^[5]

Materials:

- 3-isobutylaniline
- Heptafluoroisopropyl iodide
- Sodium methoxide in methanol
- 1,3,5-trimethylpyrazole-4-carbonyl chloride
- Isobutyryl chloride
- Pyridine
- Toluene
- Thionyl chloride

- Silica gel for column chromatography

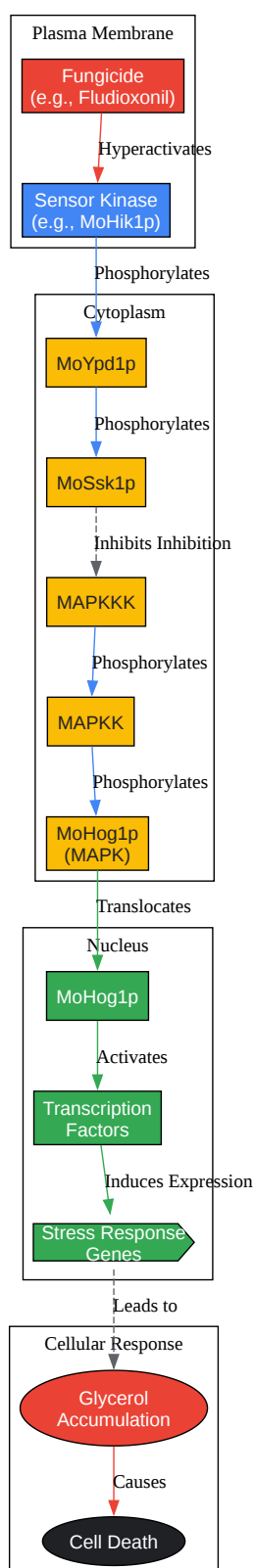
Procedure:

- Synthesis of the Anilino Intermediate:
 - React 3-isobutylaniline with heptafluoroisopropyl iodide in a suitable solvent under radical initiation conditions to generate the heptafluoroisopropyl-substituted aniline.
 - Treat the resulting compound with sodium methoxide in methanol to displace a fluorine atom and introduce a methoxy group, yielding the key anilino intermediate.
- First Amidation:
 - In a reaction vessel, dissolve the anilino intermediate in toluene.
 - Add pyridine as a base.
 - Slowly add 1,3,5-trimethylpyrazole-4-carbonyl chloride (prepared by reacting the corresponding carboxylic acid with thionyl chloride) to the mixture.
 - Stir the reaction until completion, monitoring by TLC or LC-MS.
 - Work up the reaction mixture to isolate the carboxanilide intermediate.
- Second Acylation (Final Step):
 - Dissolve the carboxanilide intermediate in a suitable solvent.
 - Add a base such as pyridine.
 - Slowly add isobutyryl chloride to the mixture.
 - Stir the reaction at room temperature until completion.
- Purification:
 - Concentrate the reaction mixture under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain pure Pyflubumide.

Signaling Pathway: High Osmolarity Glycerol (HOG) Pathway

Some modern fungicides, such as fludioxonil, act by hyperactivating the HOG signaling pathway in fungi.^[6]^[7] This leads to an over-accumulation of glycerol and ultimately cell death.^[7]



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Caption: Hyperactivation of the HOG pathway by fungicides.

Herbicide Synthesis and Applications

The development of new herbicides with novel modes of action is essential for managing weed resistance. This section focuses on a class of herbicides that inhibit amino acid synthesis, a vital process in plants.

Amino Acid Synthesis Inhibitors

Herbicides that inhibit amino acid synthesis act on specific enzymes to block the production of essential amino acids, which are the building blocks of proteins necessary for plant growth.[\[8\]](#)
[\[9\]](#)

Quantitative Data: Herbicidal Activity of Novel Pyrido[2,3-d]pyrimidine Derivatives

Compound	Target Weed	Inhibition Rate (%) at 1 mM
2o	Bentgrass	>90 (similar to commercial controls)
2j	Bentgrass	Significantly reduced activity

Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This is a generalized protocol based on the synthesis of related compounds.[\[10\]](#)

Materials:

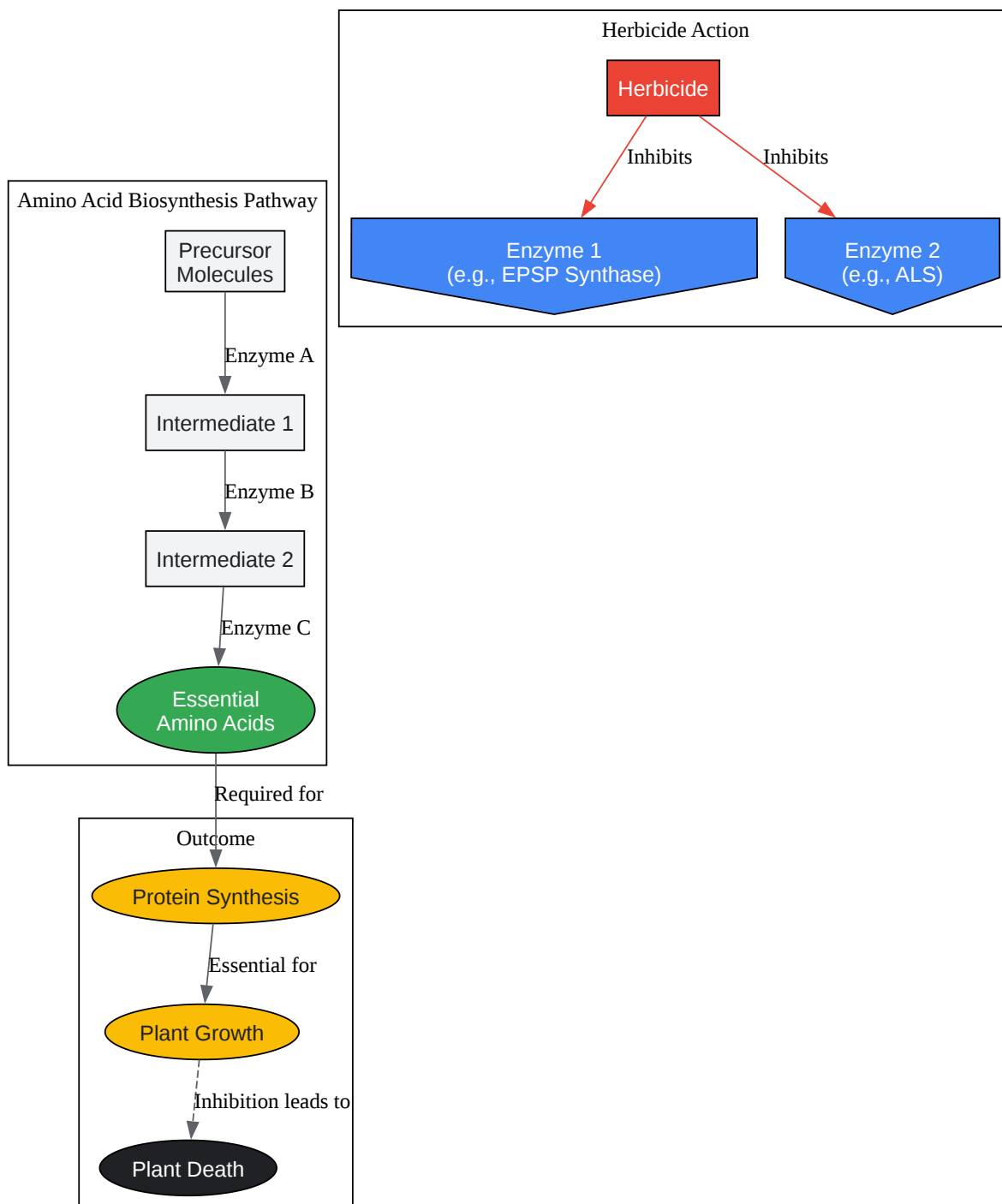
- 2-chloronicotinic acid
- Substituted anilines
- Coupling reagents (e.g., HATU, EDCI)
- Bases (e.g., DIPEA)
- Solvents (e.g., DMF, DCM)

Procedure:

- Amide Formation:
 - Dissolve 2-chloronicotinic acid in a suitable solvent like DMF.
 - Add a coupling reagent and a base.
 - Slowly add the desired substituted aniline to the reaction mixture.
 - Stir at room temperature until the reaction is complete.
- Cyclization:
 - The resulting amide can be cyclized under appropriate conditions (e.g., heating with a base) to form the pyrido[2,3-d]pyrimidine core.
- Further Functionalization:
 - The core structure can be further modified by introducing different substituents at various positions to optimize herbicidal activity.
- Purification:
 - The final products are purified using techniques such as column chromatography or recrystallization.

Signaling Pathway: Inhibition of Amino Acid Synthesis

Herbicides like glyphosate and sulfonylureas target key enzymes in the biosynthetic pathways of essential amino acids.^{[8][11][12][13]}



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Caption: Inhibition of amino acid synthesis by herbicides.

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